molecular formula C15H21N3O4 B13758607 Glycyl-5-methoxytryptamine acetate CAS No. 5257-28-3

Glycyl-5-methoxytryptamine acetate

Cat. No.: B13758607
CAS No.: 5257-28-3
M. Wt: 307.34 g/mol
InChI Key: ZVEUEADHKFLNSR-UHFFFAOYSA-N
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Description

Glycyl-5-methoxytryptamine acetate is a compound that combines the properties of glycine and 5-methoxytryptamine The latter is a derivative of tryptamine, which is a naturally occurring compound in the human body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-5-methoxytryptamine acetate typically involves the reaction of glycine with 5-methoxytryptamine. The process can be carried out in a solvent such as dichloromethane, with acetic anhydride as the acetylating agent. The reaction is usually catalyzed by 4-dimethylaminopyridine (4-DMAP) and carried out at a temperature range of 5-10°C .

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions. The raw materials, glycine and 5-methoxytryptamine, are readily available and relatively inexpensive, making the production process cost-effective. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-5-methoxytryptamine acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

    Oxidation: The major product is 5-methoxyindole-3-acetic acid.

    Reduction: The major product is 5-methoxytryptamine.

    Substitution: The major product is 5-methoxytryptamine derivatives with various substituents.

Scientific Research Applications

Glycyl-5-methoxytryptamine acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various indole derivatives.

    Biology: Studied for its role in neurotransmission and its potential effects on circadian rhythms.

    Medicine: Investigated for its potential therapeutic effects in sleep disorders, depression, and other neurological conditions.

    Industry: Used in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Glycyl-5-methoxytryptamine acetate involves its interaction with melatonin receptors in the brain. It binds to melatonin receptor type 1A, which then acts on adenylate cyclase and inhibits the cAMP signal transduction pathway. This leads to various physiological effects, including the regulation of sleep-wake cycles and mood stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-5-methoxytryptamine acetate is unique due to its combination of glycine and 5-methoxytryptamine, which may enhance its biological activity and therapeutic potential compared to other similar compounds.

Properties

CAS No.

5257-28-3

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

acetic acid;2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H17N3O2.C2H4O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14;1-2(3)4/h2-3,6,8,16H,4-5,7,14H2,1H3,(H,15,17);1H3,(H,3,4)

InChI Key

ZVEUEADHKFLNSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN

Origin of Product

United States

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